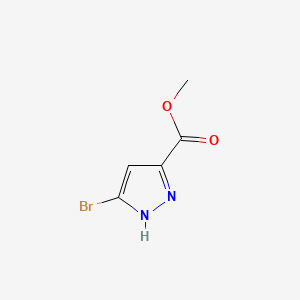

Methyl 5-bromo-1H-pyrazole-3-carboxylate

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Sciences

Pyrazole, an aromatic five-membered heterocyclic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in numerous areas of modern chemical science. researchgate.netnih.gov The unique structural and electronic properties of the pyrazole ring have made its derivatives a subject of extensive study and application, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net The versatility of the pyrazole nucleus allows for a wide range of chemical modifications, enabling the synthesis of compounds with diverse biological activities. orientjchem.org

In medicinal chemistry, the pyrazole scaffold is recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and clinically evaluated candidates. researchgate.netnih.gov Compounds incorporating this moiety exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antiviral, analgesic, and antimicrobial properties. mdpi.comresearchgate.net Notable examples of commercial drugs containing a pyrazole core include the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. researchgate.net The ability of the pyrazole ring to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets, underpins its significance in drug discovery. nih.gov

Beyond pharmaceuticals, pyrazole derivatives have found significant applications in agriculture as fungicides and insecticides. nih.govresearchgate.net The structural adaptability of the pyrazole ring allows for the development of selective and potent agrochemicals that target specific pests and pathogens. nih.gov The continued exploration of pyrazole chemistry promises to yield novel compounds with enhanced efficacy and improved environmental profiles. researchgate.net

The Role of Halogenated Pyrazole Scaffolds in Medicinal and Agrochemical Research

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the pyrazole scaffold is a critical strategy in the design of advanced bioactive molecules for both medicinal and agrochemical applications. nih.govnih.gov Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov These modifications are often key to optimizing the efficacy and pharmacokinetic profile of a potential drug or pesticide.

In medicinal chemistry, halogenated pyrazoles are integral to many modern therapeutics. The halogen atom can form halogen bonds, a type of non-covalent interaction that can enhance binding to biological targets, thereby increasing potency. Furthermore, the strategic placement of a halogen can block sites of metabolism, leading to a longer duration of action in the body. nih.gov This approach has been successfully employed in the development of kinase inhibitors for cancer therapy, where selectivity and potency are paramount. nih.gov

Similarly, in the agrochemical sector, halogenated pyrazoles are prevalent among high-performance pesticides. For instance, Fipronil, a broad-spectrum insecticide, features a substituted pyrazole ring. mdpi.com The halogen substituents are crucial for its mode of action, which involves disrupting the central nervous system of insects. mdpi.com The incorporation of fluorine or fluoroalkyl groups, in particular, has been a successful strategy for creating potent fungicides and other crop protection agents. nih.gov The ability to fine-tune the biological activity and environmental persistence through halogenation makes these scaffolds highly valuable in agricultural research. nih.gov

Overview of Research Trajectories for Methyl 5-bromo-1H-pyrazole-3-carboxylate

This compound is a halogenated pyrazole derivative that has emerged as a significant building block in organic synthesis. echemi.com Its primary role in the research landscape is that of a versatile intermediate used in the creation of more complex molecules with specific biological activities. chemicalbook.comchemicalbook.com The compound's structure, featuring a reactive bromine atom and a methyl ester group on the pyrazole core, allows for a variety of subsequent chemical transformations.

One of the key research applications for this compound is in the synthesis of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which are being investigated for the treatment of various diseases. chemicalbook.comchemicalbook.com The pyrazole-3-carboxylate moiety serves as a crucial scaffold for building molecules that can effectively interact with this enzyme.

The synthesis of this compound itself is an area of chemical research, with methods being developed to produce it efficiently from readily available starting materials. google.comgoogle.com Its utility is further demonstrated by its inclusion in the product catalogs of numerous chemical suppliers, highlighting its demand as a starting material for custom synthesis in the pharmaceutical and chemical industries. echemi.com Research involving this compound is often focused on creating libraries of novel pyrazole derivatives to be screened for potential therapeutic or agricultural applications.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

|---|---|

| CAS Number | 1328893-17-9 |

| Molecular Formula | C₅H₅BrN₂O₂ |

| Molecular Weight | 205.01 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)C1=NNC(=C1)Br |

| Physical Form | White to Yellow Solid |

| Boiling Point (Predicted) | 329.5±22.0 °C |

| Density (Predicted) | 1.781±0.06 g/cm³ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJSZKPUPTTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855692 | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328893-17-9 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches for the Synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate

The synthesis of this compound is typically achieved through a series of well-defined chemical transformations. These strategies often involve the initial construction of the pyrazole (B372694) ring, followed by the introduction of the bromo and methyl carboxylate functionalities.

Multi-step Linear Syntheses from Precursor Molecules

A common and adaptable approach to this compound involves a linear sequence of reactions starting from acyclic precursors. One such pathway commences with the cyclization of a suitably substituted precursor to form the pyrazole ring, which is then subjected to subsequent bromination and esterification.

A documented synthetic route starts from diethyl butynedioate, which undergoes condensation with a hydrazine (B178648) source to form a pyrazole intermediate. google.com Although the patent describes the use of methylhydrazine, the principle can be applied with hydrazine hydrate (B1144303) to yield an N-unsubstituted pyrazole. The resulting pyrazole-3-carboxylate can then be brominated and subsequently esterified to yield the target compound.

Another multi-step synthesis begins with 3-aminocrotononitrile. rsc.org This precursor is first cyclized with hydrazine hydrate to produce 3-amino-5-methylpyrazole. rsc.org The amino group is then transformed into a bromo group via a Sandmeyer-type reaction, yielding 3-methyl-5-bromopyrazole. rsc.org Subsequent oxidation of the methyl group furnishes 5-bromo-1H-pyrazole-3-carboxylic acid, which can then be esterified to afford this compound. rsc.org

A representative multi-step synthesis is outlined in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Diethyl butynedioate | Hydrazine hydrate, reflux | Ethyl 5-hydroxypyrazole-3-carboxylate |

| 2 | Ethyl 5-hydroxypyrazole-3-carboxylate | Brominating agent (e.g., POBr3) | Ethyl 5-bromopyrazole-3-carboxylate |

| 3 | Ethyl 5-bromopyrazole-3-carboxylate | NaOH (hydrolysis), then H+ | 5-bromo-1H-pyrazole-3-carboxylic acid |

| 4 | 5-bromo-1H-pyrazole-3-carboxylic acid | Methanol (B129727), acid catalyst (esterification) | This compound |

Regioselective Bromination Techniques

The introduction of a bromine atom onto the pyrazole ring is a critical step that requires careful control of regioselectivity. The pyrazole ring is susceptible to electrophilic substitution, and the position of bromination is influenced by the directing effects of the existing substituents and the reaction conditions.

For a pyrazole-3-carboxylate, the electron-withdrawing nature of the carboxylate group at the C3 position generally directs electrophilic substitution to the C4 or C5 position. The specific outcome can be dependent on the brominating agent used and the reaction conditions. Common brominating agents include N-bromosuccinimide (NBS), elemental bromine (Br2), and phosphorus oxybromide (POBr3). unisi.itresearchgate.net

The choice of solvent can also play a crucial role in directing the regioselectivity of the bromination reaction. In some cases, the use of a specific solvent can favor the formation of one regioisomer over another. The inherent electronic properties of the pyrazole ring, with its pyridine-like and pyrrole-like nitrogen atoms, also contribute to the complexity of its substitution patterns. achemblock.com

| Brominating Agent | Typical Conditions | Notes on Regioselectivity |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) or DMF, room temperature or gentle heating | Often provides good regioselectivity, influenced by substituents. |

| Bromine (Br2) | Acetic acid or other polar solvents | Can lead to mixtures of isomers if not carefully controlled. |

| Phosphorus Oxybromide (POBr3) | Heating, often without solvent | Used for bromination of hydroxypyrazoles. |

Esterification Protocols for Carboxylate Formation

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid. This is a standard transformation in organic synthesis, and several reliable methods can be employed.

The most common method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine, to afford the methyl ester. This method is often faster and can be performed under milder conditions than Fischer esterification.

Complementary Synthesis of Pyrazole-3/5-Carboxylic Acid Derivatives

The synthesis of the pyrazole core is a fundamental aspect of preparing compounds like this compound. Two powerful and widely used methods for constructing the pyrazole ring are cyclocondensation and 1,3-dipolar cycloaddition reactions.

Cyclocondensation Reactions

The Knorr pyrazole synthesis and related cyclocondensation reactions are classic and highly effective methods for the formation of the pyrazole ring. beilstein-journals.org These reactions typically involve the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative. guidechem.comsmolecule.com

To synthesize pyrazole-3-carboxylate derivatives, a 1,3-dicarbonyl compound bearing an ester group at one of the carbonyl positions is required. For instance, the reaction of a β-ketoester with hydrazine hydrate will lead to the formation of a pyrazole with a substituent at the 3- or 5-position and a carboxylate group at the other. The regioselectivity of this reaction can sometimes be an issue, leading to a mixture of isomers. beilstein-journals.org

Multicomponent reactions that generate the 1,3-dicarbonyl compound in situ have also been developed, offering a more streamlined approach to pyrazole synthesis. nih.gov

| 1,3-Dicarbonyl Precursor | Hydrazine Source | Product Type |

| β-Ketoester | Hydrazine hydrate | Pyrazole-3/5-carboxylate |

| Diethyl (ethoxymethylene)malonate | Phenylhydrazine | Ethyl 1-phenylpyrazole-4-carboxylate |

| 1,3-Diketone | Substituted hydrazine | Substituted pyrazole |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction is another cornerstone of pyrazole synthesis. This reaction involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). chim.it This method is particularly useful for accessing a wide range of substituted pyrazoles with a high degree of regiocontrol.

For the synthesis of pyrazole-3-carboxylates, a diazo compound can be reacted with an alkyne bearing an ester group. For example, the reaction of diazomethane (B1218177) with methyl propiolate would be expected to yield Methyl 1H-pyrazole-3-carboxylate. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the diazo compound and the alkyne. mdpi.com The in situ generation of diazo compounds from precursors like N-tosylhydrazones has made this method more practical and safer to perform. rsc.org

| Diazo Compound | Alkyne Dipolarophile | Resulting Pyrazole |

| Ethyl diazoacetate | Phenylacetylene | Mixture of ethyl 5-phenyl-1H-pyrazole-3-carboxylate and ethyl 4-phenyl-1H-pyrazole-3-carboxylate |

| Diazomethane | Dimethyl acetylenedicarboxylate (B1228247) | Dimethyl 1H-pyrazole-3,4-dicarboxylate |

| (Trimethylsilyl)diazomethane | Methyl propiolate | Methyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed Four-Component Coupling)

A robust method for constructing the pyrazole core involves a one-pot, palladium-catalyzed four-component coupling reaction. acs.orgnih.gov This strategy brings together a terminal alkyne, an aryl iodide, carbon monoxide (CO), and hydrazine to assemble the disubstituted pyrazole ring in a single step. organic-chemistry.org The reaction typically proceeds at room temperature and ambient pressure of carbon monoxide, making it a practical approach. acs.orgorganic-chemistry.org

The general mechanism is believed to involve a sequential carbonylative Sonogashira coupling followed by the ring-forming condensation with hydrazine. organic-chemistry.org Hydrazine plays a dual role in this process, acting as a component in the ring formation and as an activating agent for the carbonylative coupling reaction. acs.orgorganic-chemistry.org This methodology offers a high degree of regioselectivity, with the substituent from the terminal alkyne generally ending up at the 5-position of the pyrazole ring and the group from the aryl iodide at the 3-position. organic-chemistry.org A sequential palladium-catalyzed coupling-cyclocondensation-coupling (C3) four-component synthesis has also been developed, which concatenates Sonogashira alkynylation and Suzuki arylation with the pyrazole-forming cyclocondensation. rsc.org

To synthesize a precursor for this compound using this approach, one could envision using methyl propiolate as the terminal alkyne component. The reaction would proceed as illustrated in the table below.

Table 1: Palladium-Catalyzed Four-Component Pyrazole Synthesis

| Component | Function | Example Reagent for Target Synthesis |

|---|---|---|

| Terminal Alkyne | Provides C4 and C5 of the pyrazole ring | Methyl propiolate |

| Aryl/Vinyl Halide | Provides C3 of the pyrazole ring | A suitable bromo-iodo precursor |

| Carbon Monoxide | Incorporated into an intermediate α,β-alkynyl ketone | CO gas (1 atm) |

| Hydrazine | Provides N1 and N2 of the pyrazole ring | Hydrazine hydrate |

| Catalyst | Facilitates coupling reactions | PdCl₂(PPh₃)₂ |

This table is a conceptual representation based on the general methodology described in the sources. acs.orgorganic-chemistry.org

Condensation Reactions with Hydrazines and Carbonyl Substrates

The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile, most commonly a 1,3-dicarbonyl compound. mdpi.comnih.govchim.it This is often referred to as the Knorr pyrazole synthesis. beilstein-journals.org The reaction provides a straightforward and rapid route to polysubstituted pyrazoles. mdpi.com

To obtain the specific substitution pattern of this compound, a suitable 1,3-dicarbonyl precursor is required. For instance, the condensation of hydrazine with a β-ketoester that already contains the bromine atom at the appropriate position would be a direct route. Alternatively, a precursor like dimethyl acetylenedicarboxylate (DMAD) can react with a hydrazine to form a pyrazole core that can be subsequently functionalized. mdpi.com

Other carbonyl substrates are also effective precursors:

α,β-Acetylenic Ketones: The reaction of hydrazine derivatives with acetylenic ketones has been a known method for over a century. mdpi.com

α,β-Unsaturated Ketones (Enones): Condensation of hydrazines with enones typically yields pyrazolines, which can then be oxidized to the aromatic pyrazole. mdpi.comnih.gov If the enone has a leaving group at the β-position, elimination occurs to directly form the pyrazole. mdpi.com

Table 2: Substrates for Condensation-Based Pyrazole Synthesis

| Carbonyl Substrate Type | Hydrazine Reactant | Intermediate/Product | Key Features |

|---|---|---|---|

| 1,3-Diketones / β-Ketoesters | Hydrazine / Substituted Hydrazines | Pyrazole | Classic, versatile, and direct route (Knorr synthesis). mdpi.comnih.gov |

| α,β-Acetylenic Aldehydes/Ketones | Hydrazine / Substituted Hydrazines | Pyrazole | Direct formation of the pyrazole ring. mdpi.com |

| α,β-Unsaturated Ketones (Enones) | Hydrazine / Substituted Hydrazines | Pyrazoline (then oxidized) | Requires a subsequent aromatization step. mdpi.comnih.gov |

Mechanistic Investigations of Pyrazole Ring Formation

The mechanism of pyrazole ring formation via the condensation of hydrazines and 1,3-dicarbonyl compounds has been the subject of theoretical and experimental studies. The process is generally understood to begin with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl substrate. researchgate.netresearchgate.net

The reaction proceeds through the following key steps:

Initial Attack and Imine Formation: The reaction initiates with the attack of a hydrazine nitrogen on a carbonyl group to form a hemiaminal, which then dehydrates to form a hydrazone intermediate. researchgate.net

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable aromatic pyrazole ring. researchgate.net

The regioselectivity of the reaction, particularly when using substituted hydrazines and unsymmetrical 1,3-dicarbonyls, is a critical aspect. The initial site of attack and the subsequent cyclization can be influenced by both steric and electronic factors of the substrates. beilstein-journals.org

Alternative mechanistic pathways have also been explored. For instance, studies on metal-mediated routes have investigated the oxidation-induced N-N coupling of diazatitanacycles as a method for pyrazole formation. rsc.orgnih.gov In this pathway, the N-N bond is formed through an inner-sphere coupling on a metal center, which represents an uncommon but mechanistically insightful route to the pyrazole core. rsc.org

Process Optimization and Scalability Considerations in Industrial Syntheses

For the industrial production of this compound, process optimization is crucial to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. Key areas of focus include reaction conditions, catalyst choice, and the implementation of modern chemical engineering technologies.

Optimization of Reaction Conditions:

Catalyst: In metal-catalyzed reactions, the choice of catalyst and ligands is paramount. For condensation reactions, the use of catalysts like nano-ZnO or Lewis acids such as lithium perchlorate (B79767) can enhance reaction rates and yields, often under more environmentally friendly conditions. mdpi.com

Solvent: Moving towards greener solvents or even solvent-free conditions is a major goal. Microwave irradiation in solvent-free reactions has been shown to be effective for some pyrazole syntheses. mdpi.com

Scalability and Flow Chemistry: Transitioning from batch to continuous flow processing offers significant advantages for scalability and safety. mdpi.com Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. nih.gov For reactions involving hazardous reagents or intermediates, the small reactor volumes in flow systems enhance safety. mdpi.comnih.gov Continuous flow processes have been successfully established for the synthesis of various pyrazole derivatives, demonstrating the potential for safer, more efficient, and scalable industrial production. mdpi.com

Table 3: Strategies for Process Optimization and Scalability

| Strategy | Objective | Advantages | Relevant Research Area |

|---|---|---|---|

| Catalyst Screening | Improve reaction rate, yield, and selectivity. | Lower energy consumption, milder conditions, reduced byproducts. | Heterogeneous catalysis, nano-catalysts, Lewis acid catalysis. mdpi.comresearchgate.net |

| One-Pot/Multicomponent Reactions | Reduce operational steps and waste. | Increased efficiency, lower cost, less solvent usage. | Palladium-catalyzed four-component synthesis. acs.orgresearchgate.net |

| Alternative Energy Sources | Enhance reaction rates and reduce reaction times. | Faster synthesis, potential for improved yields. | Microwave-assisted synthesis, sonochemistry. mdpi.comresearchgate.net |

| Flow Chemistry | Improve safety, control, and scalability. | Enhanced heat and mass transfer, safer handling of hazardous materials, easier scale-up. | Continuous-flow 1,3-dipolar cycloadditions and condensation reactions. mdpi.comnih.gov |

Chemical Reactivity and Derivatization Studies

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. rrbdavc.orgquora.com However, the reactivity of the pyrazole nucleus in Methyl 5-bromo-1H-pyrazole-3-carboxylate is significantly diminished.

The presence of two potent electron-withdrawing groups—the bromo group at the C5 position and the methyl carboxylate group at the C3 position—deactivates the ring towards electrophilic attack. nih.gov This deactivation makes standard electrophilic substitution reactions, such as nitration or halogenation at the C4 position, challenging to achieve under typical conditions. Furthermore, under strongly acidic conditions often used for nitration, the pyridine-like nitrogen of the pyrazole ring can be protonated. This protonation further deactivates the ring, orienting substitution away from the heterocyclic nucleus and onto other parts of the molecule if available, such as a phenyl substituent. cdnsciencepub.com Consequently, electrophilic substitution directly on the C4 position of this compound is not a commonly employed synthetic strategy.

Nucleophilic Substitution Reactions and Functional Group Transformations

Functional group transformations and nucleophilic substitution reactions are central to the derivatization of this compound. These reactions allow for the modification of the ester and bromo substituents, providing key intermediates for further synthesis.

The bromine atom at the C5 position is a key handle for introducing new functional groups via halogen-metal exchange. This reaction typically involves treating the bromopyrazole with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures. The process results in the replacement of the bromine atom with a metal, most commonly lithium, to form a highly reactive pyrazol-5-yl lithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C5 position.

While a specific example for this compound is not detailed in the reviewed literature, the methodology is broadly applicable to bromoheterocycles. The resulting organometallic intermediate can react with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to form new carbon-carbon bonds.

The methyl ester group at the C3 position is readily modified through standard organic transformations, providing access to other important functional groups like carboxylic acids and amides.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-1H-pyrazole-3-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by heating with an aqueous solution of a base like sodium hydroxide (B78521) in an alcohol solvent.

Amidation: The formation of amides from the methyl ester is generally achieved in a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. The resulting carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This coupling reaction often requires the use of a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid for nucleophilic attack by the amine. organic-chemistry.orgresearchgate.net This two-step sequence is a versatile method for introducing a diverse array of substituents via the amide linkage. nih.gov

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), Ethanol 2. HCl (aq) workup | 5-bromo-1H-pyrazole-3-carboxylic acid |

| Amidation (Two-step) | 1. Hydrolysis (as above) 2. Amine (R-NH₂), HBTU, Base (e.g., Hünig's base) | 5-bromo-N-substituted-1H-pyrazole-3-carboxamide |

Redox reactions can be employed to modify the pyrazole core or its substituents. The aromatic nature of the pyrazole ring makes it relatively stable to oxidation. However, precursors to this scaffold can undergo oxidation. For example, the corresponding 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters (pyrazolines) can be oxidized to the aromatic pyrazole system using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

Furthermore, substituents on the pyrazole ring can be oxidized. In related systems, a methyl group attached to the pyrazole ring has been successfully oxidized to a carboxylic acid. This indicates that if other oxidizable functional groups were present on a derivative of the title compound, they could likely be transformed without disrupting the pyrazole core.

N-Substitution Reactions for Modulating Molecular Properties

The acidic proton on the N1 nitrogen of the pyrazole ring provides a site for alkylation and arylation reactions. These N-substitution reactions are crucial for creating derivatives with modulated physical, chemical, and biological properties, as the substituent at the N1 position can significantly influence the molecule's conformation and binding capabilities.

N-Arylation: The N1 position can be arylated through condensation reactions with aryl halides. For example, the parent carboxylic acid, 5-bromo-1H-3-pyrazolecarboxylic acid, undergoes a condensation reaction with 2,3-dichloropyridine (B146566) in the presence of a base like potassium carbonate to yield 1-(3-chloro-2-pyridinyl)-3-bromo-1H-5-pyrazolecarboxylic acid. This type of reaction is a key step in the synthesis of certain insecticides.

N-Alkylation: Alkylation at the N1 position can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, as pyrazoles can potentially be alkylated at either the N1 or N2 position. However, for 3(5)-substituted pyrazoles, steric hindrance and electronic effects often favor substitution at the less hindered N1 position.

| Reaction Type | Reactant | Reagents & Conditions | Product |

|---|---|---|---|

| N-Arylation | 5-bromo-1H-3-pyrazolecarboxylic acid | 2,3-dichloropyridine, K₂CO₃, Ethanol, Reflux | 1-(3-chloro-2-pyridinyl)-3-bromo-1H-5-pyrazolecarboxylic acid |

| N-Alkylation | This compound | Alkyl Halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Methyl 1-alkyl-5-bromo-1H-pyrazole-3-carboxylate |

Heterocyclic Annulation and Fusion Reactions

This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. Among the most significant are the pyrazolo[3,4-d]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their activity as protein kinase inhibitors. unisi.itekb.eg

The synthesis of a pyrazolo[3,4-d]pyrimidine core from the title compound typically requires prior modification. A common synthetic route involves the conversion of the 5-bromo group into a 5-amino group. This transformation can be achieved through nucleophilic aromatic substitution or palladium-catalyzed amination. The resulting 5-aminopyrazole derivative, which now contains the necessary nucleophilic amino group, can then undergo a cyclization reaction with a suitable one-carbon electrophile, such as formamide (B127407) or urea, to construct the fused pyrimidine (B1678525) ring. nih.gov This strategic conversion and subsequent annulation highlight the role of this compound as a foundational element for building complex, biologically active heterocyclic frameworks. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a detailed connectivity map of the molecule can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Methyl 5-bromo-1H-pyrazole-3-carboxylate provides crucial information about the electronic environment of the protons within the molecule. The spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the methyl ester protons, and the N-H proton.

The pyrazole ring proton (H4) is anticipated to appear as a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent bromine atom and the carboxylate group. Similarly, the methyl protons of the ester group (-OCH₃) will also present as a singlet, typically in the upfield region of the spectrum. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH | Variable | Broad Singlet | 1H | - |

| H4 | ~7.0-7.5 | Singlet | 1H | - |

| OCH₃ | ~3.8-4.0 | Singlet | 3H | - |

| Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is based on typical values for similar pyrazole derivatives. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to resonate at the most downfield position due to its deshielded nature. The pyrazole ring carbons (C3, C4, and C5) will have chemical shifts characteristic of aromatic heterocyclic systems, with the carbon attached to the bromine atom (C5) being significantly influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon of the ester group will appear at the most upfield region.

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~160-165 |

| C3 | ~140-145 |

| C5 | ~125-130 |

| C4 | ~110-115 |

| OCH₃ | ~50-55 |

| Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is based on typical values for similar pyrazole derivatives. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would be used to identify proton-proton couplings. In this particular molecule, with largely isolated spin systems, its utility would be in confirming the absence of correlations between the pyrazole ring proton, the N-H proton, and the methyl ester protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link the H4 proton signal to the C4 carbon signal and the methyl protons to the OCH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure. Key expected correlations would include:

The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O).

The pyrazole ring proton (H4) showing correlations to the C3 and C5 carbons of the pyrazole ring.

The N-H proton potentially showing correlations to the C3 and C5 carbons.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present.

A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1700-1730 cm⁻¹. The N-H stretching vibration of the pyrazole ring would likely be observed as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching of the pyrazole ring and the methyl group would appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester group will likely show a strong band between 1200 and 1300 cm⁻¹. Finally, the C-Br stretching vibration is expected in the lower frequency region, typically below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H | Stretching | 3100-3400 (broad) |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (methyl) | Stretching | 2900-3000 |

| C=O (ester) | Stretching | 1700-1730 (strong) |

| C=C, C=N (ring) | Stretching | 1400-1600 |

| C-O (ester) | Stretching | 1200-1300 (strong) |

| C-Br | Stretching | < 700 |

| Note: The data presented is based on typical values for the respective functional groups. |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While specific Raman data for this compound is not widely published, general expectations for pyrazole derivatives can be outlined.

The symmetric stretching vibrations of the pyrazole ring are often strong in the Raman spectrum. The C=C and C=N ring stretching modes would be expected to show prominent bands. The C-Br stretching vibration may also be observable. Non-polar bonds, which are weak in the FT-IR spectrum, can sometimes give rise to strong signals in the Raman spectrum, providing a more complete picture of the molecular vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₅H₅BrN₂O₂), the theoretical exact mass can be calculated. The presence of bromine is particularly noteworthy, as its two major isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, leading to a characteristic isotopic pattern in the mass spectrum.

An HRMS analysis using a technique like Electrospray Ionization (ESI) would be expected to show a protonated molecular ion [M+H]⁺. The high-resolution data would allow for the differentiation of the compound from other molecules with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

| Ion Formula | Isotope | Theoretical m/z |

| [C₅H₆⁷⁹BrN₂O₂]⁺ | ⁷⁹Br | 204.9610 |

| [C₅H₆⁸¹BrN₂O₂]⁺ | ⁸¹Br | 206.9590 |

Note: This data is theoretical and serves as an example of expected results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for verifying the molecular weight of the compound in a complex mixture and for identifying any impurities. In a typical LC-MS analysis, a solution of this compound would be injected into an LC system, and the eluent would be directed into the mass spectrometer.

The resulting data would include a chromatogram showing the retention time of the compound and a mass spectrum corresponding to that peak. The mass spectrum would be expected to show the characteristic isotopic pattern of the bromine-containing molecular ion.

A plausible fragmentation pattern for this compound under ionization in the mass spectrometer could involve the initial loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by the loss of carbon monoxide (CO). The pyrazole ring itself may also undergo cleavage.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Proposed Fragment | Formula | Theoretical m/z (⁷⁹Br/⁸¹Br) |

| [M]⁺ | C₅H₅BrN₂O₂ | 203.95/205.95 |

| [M-OCH₃]⁺ | C₄H₂BrN₂O | 172.93/174.93 |

| [M-COOCH₃]⁺ | C₃H₂BrN₂ | 143.94/145.94 |

Note: This fragmentation pattern is predictive, based on common fragmentation pathways for similar structures.

X-ray Crystallography for Solid-State Structural Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as detailed information about bond lengths, bond angles, and torsional angles.

To date, a crystal structure for this compound has not been deposited in public databases. However, analysis of a related compound, Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, reveals key structural features that might be conserved. For the title compound, it would be expected that the pyrazole ring is largely planar. The analysis would also reveal how the molecules pack in the crystal lattice and would identify any significant intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group or halogen bonding involving the bromine atom.

Table 3: Hypothetical Crystallographic Data Parameters

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 9.2 |

| c (Å) | 10.5 |

| β (°) | 105 |

| Volume (ų) | 790 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes only, as no experimental crystal structure is available.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for determining the purity of a chemical substance and for analyzing mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose.

For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) would be a suitable method for purity assessment. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often report purities of >97% as determined by HPLC.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are typical starting conditions for method development and may require optimization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, varying in their level of theory and computational cost, provide detailed information about electronic structure, molecular geometry, and vibrational frequencies.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a principal tool in the computational study of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational efficiency. eurasianjournals.com For Methyl 5-bromo-1H-pyrazole-3-carboxylate, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation through geometry optimization. researchgate.netnih.govresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Theoretical calculations on related pyrazole carboxylic acid derivatives have been performed to understand their structural and electronic properties. nih.gov For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to optimize the molecular geometry, revealing a planar conformation. nih.gov Similar calculations for this compound would provide crucial data on its planarity and the orientation of the methyl carboxylate and bromo substituents.

Furthermore, DFT is employed to calculate the vibrational frequencies of the molecule. These theoretical frequencies, when compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, help in the assignment of vibrational modes to specific functional groups and motions within the molecule. For pyrazole derivatives, characteristic vibrational modes include the N-H stretch, C=O stretch of the ester, C-N stretching, and C-Br stretch. nih.gov A theoretical study on pyrazole and its derivatives demonstrated the utility of MP2/6-31G(d,p) level of theory in calculating vibrational frequencies that correlate well with experimental IR measurements. rdd.edu.iq

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is widely used, other quantum mechanical methods also play a role in the computational analysis of molecules like this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide more accurate results, though at a greater computational expense. rdd.edu.iq These methods are particularly useful for benchmarking DFT results and for systems where electron correlation is critical.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, approach to studying molecular properties. rsc.org These methods are well-suited for preliminary conformational analysis of larger molecules or for screening large libraries of compounds. For this compound, semi-empirical calculations could be used to rapidly explore the potential energy surface and identify low-energy conformers, which can then be subjected to more rigorous DFT or ab initio calculations. A study on various pyrazole derivatives utilized semi-empirical quantum chemical based QSAR studies to investigate their antimicrobial activities. ej-chem.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. eurasianjournals.com For this compound, MD simulations can be performed in various solvents, most commonly water, to understand how the solvent affects its structure and dynamics. researchgate.netosti.gov

These simulations track the movements of each atom in the system over a period of time, governed by a force field that describes the inter- and intramolecular forces. The resulting trajectory can be analyzed to identify preferred conformations, rotational barriers of substituents (like the methyl carboxylate group), and the formation and breaking of hydrogen bonds with solvent molecules. youtube.com Understanding the solvation effects is crucial as most biological processes occur in an aqueous environment. MD simulations on halogenated compounds have been used to model halogen bonding interactions with proteins, a type of interaction that could be relevant for this compound. nih.govresearchgate.net

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves docking a ligand, such as this compound, into the active site of a protein target to predict its binding affinity and mode. Pyrazole derivatives are known to inhibit various enzymes, making them attractive candidates for drug design. nih.govbiointerfaceresearch.comnih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding free energy. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex. nih.govnih.gov For this compound, the bromine atom could potentially participate in halogen bonding, which is an increasingly recognized interaction in medicinal chemistry.

Prediction of Molecular Descriptors and Physicochemical Parameters

Computational methods are widely used to predict a variety of molecular descriptors and physicochemical parameters that are crucial for understanding the behavior of a compound. For this compound, these parameters can be readily calculated using various software and web servers. The PubChem database, for instance, provides a list of computed properties for this molecule. nih.gov

| Property | Value |

|---|---|

| Molecular Weight | 205.01 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 203.95344 Da |

| Topological Polar Surface Area | 55 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 142 |

These descriptors, which include measures of size, lipophilicity (XLogP3), and polarity (Topological Polar Surface Area), are essential for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ej-chem.orgnih.gov For a class of compounds like pyrazole derivatives, a QSAR model can be developed to predict the biological activity of new, unsynthesized analogs based on their calculated molecular descriptors. biointerfaceresearch.comnih.govscispace.comshd-pub.org.rs

The development of a QSAR model typically involves a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors for each compound, and the use of statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model. nih.govnih.gov For this compound, its descriptors could be used as input for a pre-existing QSAR model for a relevant biological target to predict its activity. Similarly, QSPR models can be used to predict various physicochemical properties, aiding in the design of compounds with desired characteristics.

Biological and Pharmacological Research Applications

Investigation as a Scaffold for Drug Discovery and Development

Methyl 5-bromo-1H-pyrazole-3-carboxylate serves as a valuable starting material and structural scaffold in the synthesis of a diverse range of heterocyclic compounds with significant potential in pharmacological research. The pyrazole (B372694) nucleus is a prominent feature in many biologically active molecules, and this particular compound offers versatile functional groups—the bromine atom and the methyl ester—that can be readily modified to generate extensive libraries of derivatives for screening and development. researchgate.net

Derivatives of pyrazole are being explored as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases like rheumatoid arthritis and has potential applications in antiviral and anticancer therapies. The pyrazole scaffold is a core component of several potent DHODH inhibitors. nih.gov

Research has demonstrated that 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives are effective inhibitors of human DHODH. nih.gov The synthesis of such compounds can be initiated from pyrazole precursors. For instance, N-arylation of a pyrazole core with appropriate heterocyclic partners is a key step in creating these inhibitors. nih.gov The bromo-substituent on the pyrazole ring of this compound can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl or heteroaryl groups, which is a common strategy in the synthesis of DHODH inhibitors. nih.gov

A study on 2-(3-alkoxy-1H-pyrazol-1-yl)azines as human DHODH inhibitors highlighted the importance of substituents on both the pyrazole and the azine rings for activity. nih.gov While this study did not start directly from this compound, the synthetic strategies employed are applicable. For example, a 5-bromo pyrazole derivative was used in a Suzuki-Miyaura reaction to introduce a cyclopropyl (B3062369) group, which was found to be beneficial for activity. nih.gov This demonstrates how the bromo-substituent can be a handle for introducing diversity into the final molecule.

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.govsciencescholar.us Many pyrazole derivatives exhibit their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade. nih.govresearchgate.net The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

Several studies have synthesized and evaluated pyrazole derivatives for their anti-inflammatory activity. For example, some 1,3,4-trisubstituted pyrazole derivatives have shown potent anti-inflammatory activity and selective COX-2 inhibition. mdpi.com The synthesis of such compounds often involves the reaction of chalcones with hydrazine (B178648) derivatives. nih.gov this compound can serve as a precursor to more complex pyrazoles that can be tested for such activities.

The anti-inflammatory potential of pyrazole derivatives is not limited to COX inhibition. Some compounds have been shown to modulate other inflammatory mediators. For instance, certain pyrazole-integrated benzophenones have demonstrated significant anti-inflammatory potential against various inflammatory mediators. nih.gov Additionally, pyrazole derivatives have been investigated for their ability to reduce vasodilation, a common response to inflammation, thereby regulating the inflammatory response. researchgate.netresearchgate.net

| Compound Class | Mechanism of Action | Key Findings | Reference |

| 1,3,4-Trisubstituted Pyrazoles | Selective COX-2 Inhibition | Potent anti-inflammatory activity with reduced ulcerogenic potential. | mdpi.com |

| Pyrazole-Integrated Benzophenones | Modulation of Inflammatory Mediators | Active anti-inflammatory agents. | nih.gov |

| Pyrazole Derivatives | Reduction of Vasodilation | Regulate the inflammatory response by reducing blood flow to inflamed areas. | researchgate.netresearchgate.net |

Pyrazole derivatives have garnered significant interest for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reactive oxygen species (ROS). nih.govnih.gov Oxidative stress, resulting from an imbalance between the production of ROS and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.

The pyrazole ring itself can act as an antioxidant and may prevent oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. nih.gov Studies have shown that the introduction of specific substituents on the pyrazole ring can significantly influence the antioxidant activity. For example, the presence of halogen atoms like chlorine or bromine on an associated aromatic ring system has been shown to enhance the antioxidant potency of pyrazole derivatives. nih.gov

The antioxidant activity of pyrazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govjmchemsci.com Several synthesized pyrazole derivatives have demonstrated potent radical scavenging activity in these assays, with some compounds showing activity comparable to standard antioxidants like ascorbic acid. nih.govjmchemsci.com

The pyrazole scaffold is a key component in the development of novel antimicrobial agents. nih.govjpsbr.org Derivatives of pyrazole have been synthesized and evaluated for their activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govbiointerfaceresearch.com

The antimicrobial activity of pyrazole derivatives is often influenced by the nature and position of substituents on the pyrazole ring and any attached moieties. For instance, compounds bearing chloro- and bromo-substituents, which impart lipophilic properties, have shown enhanced antimicrobial activity. nih.gov The synthesis of these derivatives often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazines. nih.gov

In one study, a series of pyrazole derivatives were synthesized and tested against various microbial strains. The results indicated that compounds with chloro and bromo substituents exhibited the greatest antimicrobial activity. nih.gov Another study on pyrazole derivatives containing an imidazothiadiazole moiety found that some of the synthesized compounds showed high selective inhibitory activity against multi-drug resistant strains, with some compounds being more potent than the positive control, gatifloxacin. nih.gov

The antifungal activity of pyrazole derivatives has also been extensively investigated. nih.gov Pyrazole carboxamides, for example, have displayed notable antifungal activity against several phytopathogenic fungi. nih.gov

| Pathogen Type | Example of Active Compound Class | Key Findings | Reference |

| Bacteria (Gram-positive and Gram-negative) | Pyrazole derivatives with chloro/bromo substituents | Enhanced antimicrobial activity due to increased lipophilicity. | nih.gov |

| Multi-drug resistant bacteria | Pyrazole derivatives with imidazothiadiazole moiety | High selective inhibitory activity, more potent than gatifloxacin. | nih.gov |

| Fungi (phytopathogenic) | Pyrazole carboxamides | Notable antifungal activity against various plant pathogens. | nih.gov |

Recent research has uncovered the potential of pyrazole derivatives as vasorelaxant agents, which could have applications in the treatment of hypertension and other cardiovascular disorders. sums.ac.irbohrium.com These compounds have been shown to induce relaxation of vascular smooth muscle, often through endothelium-dependent mechanisms. bohrium.com

The vasorelaxant effects of pyrazole compounds are frequently mediated by the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway. nih.govnih.govfrontiersin.org Some pyrazole derivatives have been shown to elicit concentration-dependent relaxation of aortic rings, an effect that is attenuated by inhibitors of nitric oxide synthase and guanylyl cyclase. nih.govnih.gov This suggests that these compounds stimulate the production of NO in endothelial cells, which then activates guanylyl cyclase in smooth muscle cells, leading to an increase in cGMP and subsequent vasorelaxation.

In addition to the NO/cGMP pathway, the blockade of calcium channels has also been implicated in the vasorelaxant effects of some pyrazole derivatives. researchgate.netsums.ac.irnih.gov Molecular docking studies have suggested that these compounds can bind to calcium channels, and experimental evidence has shown that they can block CaCl₂-induced contractions in isolated aortic rings. sums.ac.irnih.gov

| Compound | Proposed Mechanism of Action | Experimental Model | Reference |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) | Involvement of NO/cGMP pathway and calcium channels | Isolated aortic rings | researchgate.netnih.govcdnsciencepub.com |

| Pyranopyrazole derivatives | Calcium channel blockade | Isolated rat thoracic aorta | sums.ac.ir |

| 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021) | Involvement of NO/cGMP pathway | Spontaneously hypertensive rats | nih.govfrontiersin.org |

The pyrazole nucleus is a prominent scaffold in the design and synthesis of novel anticancer agents. nih.govnih.govresearchgate.netsrrjournals.com Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic and anti-proliferative activities against a variety of human cancer cell lines. nih.govnih.govirjmets.com The anticancer mechanisms of pyrazole derivatives are diverse and can involve the inhibition of various targets crucial for cancer cell growth and survival, such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK). nih.govnih.gov

Structure-activity relationship studies have shown that the substitution pattern on the pyrazole ring is critical for anticancer efficacy and selectivity. nih.govnih.gov For instance, the introduction of electron-withdrawing groups on aryl rings attached to the pyrazole core has been shown to enhance growth inhibition in some cases. nih.gov

Several pyrazole-based compounds have demonstrated potent activity against various cancer cell lines, including those of the lung, breast, colon, and prostate. nih.govsrrjournals.comirjmets.com For example, a series of pyrazole benzothiazole (B30560) hybrids exhibited potent activity against HT29, PC3, A549, and U87MG cancer cells, with IC₅₀ values in the low micromolar range. nih.gov In another study, certain 5-alkylated selanyl-1H-pyrazole derivatives were found to be potent dual inhibitors of EGFR and VEGFR-2, which likely contributes to their anticancer properties. nih.gov

| Cancer Cell Line | Example of Active Pyrazole Derivative | Reported IC₅₀ Values | Reference |

| HT29 (Colon) | Pyrazole benzothiazole hybrid | 3.17 - 6.77 µM | nih.gov |

| PC3 (Prostate) | Pyrazole benzothiazole hybrid | 3.17 - 6.77 µM | nih.gov |

| A549 (Lung) | Pyrazole benzothiazole hybrid | 3.17 - 6.77 µM | nih.gov |

| HepG2 (Liver) | 5-alkylated selanyl-1H-pyrazole | 13.85 - 15.98 µM | nih.gov |

| MCF-7 (Breast) | Pyrazole derivative with 4-bromophenyl group | 5.8 µM | srrjournals.com |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The core structure of this compound offers several points for chemical modification, making it an excellent candidate for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. SAR studies investigate how changes in a molecule's structure affect its biological activity, while SPR studies explore the relationship between structure and physicochemical properties, which in turn influence pharmacokinetic and pharmacodynamic profiles.

For pyrazole derivatives, the substituents at various positions of the ring play a crucial role in determining their biological effects. For instance, in studies of pyrazole derivatives as cannabinoid receptor antagonists, specific substitutions at the 1, 3, and 5-positions of the pyrazole ring were found to be critical for potent and selective activity. nih.gov A para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were identified as key structural requirements. nih.gov

SAR studies involving this compound would typically involve:

Modification of the 5-position: Replacing the bromine with other halogens (fluorine, chlorine, iodine) or with various alkyl, aryl, or heteroaryl groups to probe the steric and electronic requirements of the target binding pocket.

Derivatization of the 3-position: Converting the methyl carboxylate to a variety of amides, hydrazides, or other esters to explore the impact on target affinity and selectivity.

Substitution at the 1-position: Alkylation or arylation of the pyrazole nitrogen to investigate the influence of substituents on the compound's orientation within the binding site.

SPR studies would focus on how these structural modifications affect properties such as solubility, lipophilicity (logP), and metabolic stability. For example, the introduction of polar groups could enhance aqueous solubility, which is often a desirable property for drug candidates.

A hypothetical SAR study could explore the impact of different substituents on the pyrazole ring on the inhibitory activity against a specific enzyme, as illustrated in the table below.

| Position 1 Substituent | Position 3 Substituent | Position 5 Substituent | IC50 (nM) |

| H | -COOCH3 | -Br | (baseline) |

| -CH3 | -COOCH3 | -Br | (value) |

| H | -CONH2 | -Br | (value) |

| H | -COOCH3 | -Cl | (value) |

| H | -COOCH3 | -Phenyl | (value) |

Mechanistic Elucidation of Biological Pathways and Molecular Targets

Pyrazole derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, making them valuable tools for elucidating biological pathways. mdpi.comnih.gov By designing and synthesizing inhibitors or antagonists based on the this compound scaffold, researchers can probe the function of specific proteins in cellular signaling cascades.

For example, pyrazole-containing compounds have been investigated as inhibitors of various kinases, which are key regulators of cell signaling and are often dysregulated in diseases such as cancer. mdpi.com A derivative of this compound could be synthesized to target a specific kinase, and its effect on downstream signaling events could be monitored to understand the role of that kinase in a particular pathway.

The process of using this compound for mechanistic studies often involves:

Target Identification: Identifying a protein of interest within a biological pathway.

Inhibitor Design: Using the pyrazole scaffold as a starting point to design a molecule that is predicted to bind to the target. The bromine and methyl carboxylate groups can serve as handles for further chemical modifications to optimize binding affinity and selectivity.

In Vitro and In Vivo Testing: Evaluating the synthesized compound's ability to inhibit the target protein and its effect on cellular processes and in animal models.

The pyrazole core is a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and has been shown to bind to multiple biological targets. nih.gov This makes this compound a valuable starting point for developing probes to investigate a wide range of biological pathways.

In Vitro Biological Assays for Activity Screening (e.g., DPPH, DNA Protection)

Before advancing to more complex biological studies, novel compounds are often subjected to a battery of in vitro assays to screen for potential biological activities. This compound and its derivatives can be evaluated in various assays, including those for antioxidant and DNA-protective effects.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method for assessing the radical scavenging ability of a compound, which is an indicator of its antioxidant potential. mdpi.com In this assay, the stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically to quantify the antioxidant activity. Pyrazole derivatives have been shown to possess antioxidant properties, and the electronic nature of the substituents on the pyrazole ring can influence this activity. nih.govnih.gov

DNA protection assays are used to evaluate a compound's ability to protect DNA from damage induced by reactive oxygen species (ROS). researchgate.net In a typical assay, plasmid DNA is exposed to a ROS-generating system (e.g., Fenton's reagent) in the presence and absence of the test compound. The integrity of the DNA is then assessed by agarose (B213101) gel electrophoresis. Compounds that can scavenge ROS or chelate metal ions can protect the DNA from strand breaks.

Below is a table illustrating hypothetical results from in vitro screening of this compound and its derivatives.

| Compound | DPPH Radical Scavenging (% inhibition at 100 µM) | DNA Protection (against Fenton-induced damage) |

| This compound | (value) | (observation) |

| Derivative A (amide at pos. 3) | (value) | (observation) |

| Derivative B (phenyl at pos. 5) | (value) | (observation) |

| Ascorbic Acid (Positive Control) | >95% | Significant protection |

Computational Screening and Virtual Library Design for Bioactive Analogues

Computational methods play an increasingly important role in modern drug discovery, allowing for the rapid screening of large numbers of compounds and the design of novel molecules with desired properties. eurasianjournals.com The pyrazole scaffold, including that of this compound, is well-suited for computational approaches such as virtual screening and the design of virtual libraries.

Virtual screening involves the use of computer programs to screen large databases of virtual compounds against a 3D model of a biological target. chemmethod.com This can help to identify promising hit compounds for further experimental investigation. The structure of this compound can be used as a starting point to generate a virtual library of related compounds by systematically modifying the substituents at the 1, 3, and 5-positions. This library can then be docked into the active site of a target protein to predict the binding affinity and orientation of each compound.

The design of virtual libraries based on the pyrazole scaffold allows for the exploration of a vast chemical space in a time and cost-effective manner. nih.gov For example, a combinatorial library can be designed by selecting a set of building blocks for each position of the pyrazole ring and then computationally generating all possible combinations. mdpi.com These virtual compounds can then be filtered based on various criteria, such as predicted biological activity, drug-likeness (e.g., adherence to Lipinski's rule of five), and ADME (absorption, distribution, metabolism, and excretion) properties.

The general workflow for computational screening and virtual library design using the this compound scaffold is as follows:

Scaffold Selection: The pyrazole core of the title compound is chosen as the central fragment.

Library Enumeration: A large library of virtual compounds is generated by adding a diverse range of substituents at the available positions of the pyrazole ring.

Target Selection and Preparation: A 3D structure of the biological target of interest is obtained from a protein database.

Molecular Docking: The virtual library is docked into the active site of the target protein.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinities.

Hit Selection: The top-ranking compounds are selected for chemical synthesis and experimental validation.

This integrated approach of computational design and experimental testing can significantly accelerate the discovery of new bioactive molecules based on the versatile pyrazole scaffold.

Applications in Agrochemical and Materials Science Research

Development of Novel Herbicidal and Fungicidal Agents

Research into pyrazole (B372694) derivatives has demonstrated their significant potential as both herbicides and fungicides. The pyrazole ring is a key component in several commercial pesticides. While direct herbicidal or fungicidal activity data for Methyl 5-bromo-1H-pyrazole-3-carboxylate is not extensively documented in publicly available literature, its role as a crucial intermediate in the synthesis of more complex and biologically active molecules is evident.

Scientists design and synthesize new pyrazole-based compounds and test their efficacy against various plant pathogens and weeds. For instance, studies on pyrazole carboxamides have shown potent fungicidal activity by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. Similarly, certain pyrazole derivatives have been found to act as effective herbicides by targeting key enzymes in plants. The bromo and carboxylate functionalities on this compound allow for the facile introduction of different chemical moieties to create libraries of new compounds for screening as potential herbicides and fungicides.

Table 1: Examples of Bioactive Pyrazole Derivatives in Agrochemicals

| Compound Class | Target Pest/Weed | Mode of Action (Example) |

| Pyrazole Carboxamides | Fungi (e.g., Rhizoctonia solani) | Succinate Dehydrogenase Inhibition (SDHI) |

| Phenylpyrazoles | Insects | GABA-gated chloride channel antagonist |

| Pyrazole-based HPPD inhibitors | Broadleaf weeds | Inhibition of 4-hydroxyphenylpyruvate dioxygenase |

This table illustrates the types of agrochemical activity associated with the broader pyrazole class of compounds, highlighting the potential for derivatives of this compound.

Investigation of Corrosion Inhibition Properties

The presence of nitrogen and oxygen atoms, along with the aromatic nature of the pyrazole ring, suggests that this compound and its derivatives could exhibit corrosion-inhibiting properties. Heterocyclic compounds are known to adsorb onto metal surfaces, forming a protective layer that prevents contact with corrosive agents.

Research on other pyrazole derivatives has shown promising results in this area. These compounds can act as effective corrosion inhibitors for various metals and alloys in different corrosive media. The mechanism of inhibition often involves the formation of a coordinate bond between the heteroatoms and the metal surface. While specific studies on the corrosion inhibition properties of this compound are not widely reported, its chemical structure suggests it could be a valuable precursor for synthesizing new and effective corrosion inhibitors. Further research in this area could lead to the development of novel anti-corrosion agents for industrial applications.

Contribution to Crop Protection and Agricultural Productivity Enhancement

By serving as a key building block for novel pesticides, this compound indirectly contributes to the enhancement of crop protection and agricultural productivity. The development of new active ingredients is crucial to manage the evolution of resistance in pests and pathogens to existing treatments. The versatility of the pyrazole scaffold allows for the creation of molecules with different modes of action, providing new tools for integrated pest management strategies.